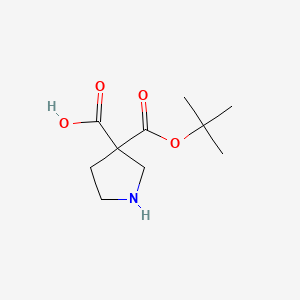

3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine with a tert-butoxycarbonyl group. One common method is the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.

Major Products Formed:

Oxidation: Carboxylates or oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Free amines or substituted derivatives.

Scientific Research Applications

3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex molecules .

Comparison with Similar Compounds

N-Boc-pyrrolidine: Similar structure but lacks the carboxylic acid group.

N-Boc-piperidine: Contains a six-membered ring instead of a five-membered pyrrolidine ring.

N-Boc-proline: Contains a carboxylic acid group but has a different ring structure (pyrrolidine-2-carboxylic acid).

Uniqueness: 3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for selective reactions at different sites of the molecule.

Biological Activity

3-Tert-butoxycarbonylpyrrolidine-3-carboxylic acid, also known as 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a compound characterized by its unique pyrrolidine ring structure, which includes a tert-butoxycarbonyl group and a carboxylic acid moiety. This compound has garnered interest in the fields of organic synthesis and pharmaceuticals due to its favorable pharmacokinetic properties and high solubility.

- Molecular Formula : C_{12}H_{21}NO_4

- Molecular Weight : Approximately 215.25 g/mol

- Structural Features :

- Pyrrolidine ring

- Tert-butoxycarbonyl protecting group

- Carboxylic acid functional group

Biological Activity Overview

While specific biological activities for this compound are not extensively documented, its structural analogs have shown potential in various biological contexts. Compounds with similar structures have been studied for their interactions with biological targets such as enzymes and receptors.

Interaction Studies

Preliminary studies indicate that compounds structurally related to this compound may interact with several biological targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Possible binding affinity affecting receptor signaling pathways.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid | 887587-09-9 | 1.00 | Methyl substitution enhances lipophilicity. |

| (R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | 72925-16-7 | 1.00 | Chiral center may influence biological activity. |

| (S)-1-Boc-Pyrrolidine-3-carboxylic acid | 140148-70-5 | 1.00 | Another chiral variant with potential therapeutic implications. |

| Methyl 1-Boc-3-pyrrolidinecarboxylate | 122684-33-7 | 0.96 | Methyl ester form may exhibit different reactivity patterns. |

Study on Pyrrole Derivatives

A study examining pyrrole-scaffold inhibitors for hepatitis B virus (HBV) capsid assembly revealed that compounds with similar scaffolds exhibited significant binding interactions with HBV core proteins, suggesting potential therapeutic applications in viral infections . The binding characteristics were evaluated through molecular dynamics simulations, indicating that hydrophobic interactions were a major driving force in these interactions.

Nonretinoid Retinol Binding Protein Antagonists

Another research article highlighted the synthesis of carboxylic acid-based antagonists targeting retinol binding protein (RBP4). These antagonists showed a significant reduction in lipofuscin bisretinoid formation in retinal tissues upon treatment . While not directly related to our compound of interest, the findings underscore the potential of carboxylic acids in modulating biological pathways.

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)10(7(12)13)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

MWVZRCXMOPBXHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.